molecular formula C12H12N2O2S B14230274 N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 502935-46-8

N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B14230274
CAS No.: 502935-46-8
M. Wt: 248.30 g/mol
InChI Key: BBJVFIGXDCFSFN-UHFFFAOYSA-N
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Description

N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-Methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the methoxy group.

    N-Methoxy-2-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group.

Uniqueness

N-Methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the methoxy and phenyl groups, which may contribute to its specific biological activities and chemical properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

502935-46-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-methoxy-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)12(15)14-16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

BBJVFIGXDCFSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NOC)C2=CC=CC=C2

Origin of Product

United States

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